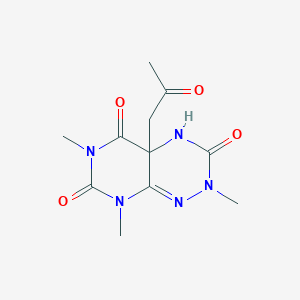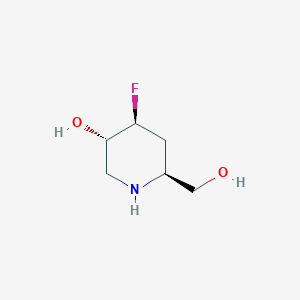
(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol, also known as 4F-MPH, is a synthetic compound belonging to the piperidine class of chemicals. It is a derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4F-MPH is a potent psychostimulant with similar effects to methylphenidate, but with a longer duration of action. In recent years, it has gained popularity as a research chemical due to its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol is not fully understood, but it is believed to act primarily by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as to cause vasoconstriction. It has also been shown to increase the release of glucose and fatty acids into the bloodstream.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol in scientific research is its potency and long duration of action, which can allow for more detailed and prolonged investigations of its effects. However, its potential for abuse and dependence, as well as its potential toxicity, must be carefully considered when designing experiments. Additionally, the complex synthesis process and specialized equipment required for its production may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for research involving (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol. One area of interest is its potential use in the treatment of ADHD and other cognitive disorders. Additionally, further studies exploring its effects on dopamine and reward pathways may shed light on the mechanisms of addiction and provide new targets for treatment. Finally, investigations into the potential toxicity and long-term effects of (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol are needed to fully understand its safety profile and potential risks.
Synthesemethoden
The synthesis of (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol involves the reaction of 4-fluorobenzaldehyde with piperidine and formaldehyde in the presence of an acid catalyst. The resulting intermediate is then reduced using sodium borohydride to yield the final product. The synthesis of (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol is a complex process and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol has several potential applications in scientific research. It has been used in studies investigating the effects of psychostimulants on cognitive function, as well as in studies exploring the mechanisms of action of methylphenidate derivatives. (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol has also been used in studies investigating the role of dopamine in addiction and reward pathways.
Eigenschaften
CAS-Nummer |
151253-51-9 |
|---|---|
Molekularformel |
C6H12FNO2 |
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H12FNO2/c7-5-1-4(3-9)8-2-6(5)10/h4-6,8-10H,1-3H2/t4-,5-,6-/m0/s1 |
InChI-Schlüssel |
SPSOUXLLOJBBTK-ZLUOBGJFSA-N |
Isomerische SMILES |
C1[C@H](NC[C@@H]([C@H]1F)O)CO |
SMILES |
C1C(NCC(C1F)O)CO |
Kanonische SMILES |
C1C(NCC(C1F)O)CO |
Synonyme |
2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2S-(2alpha,4alpha,5beta)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






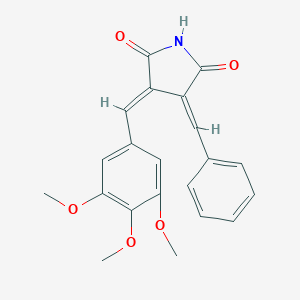
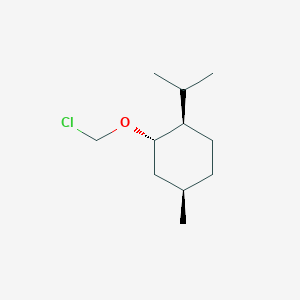

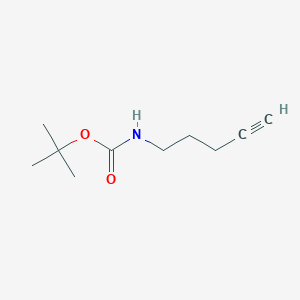
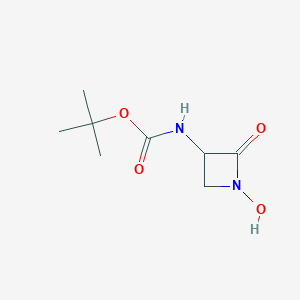
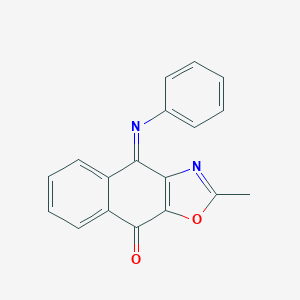

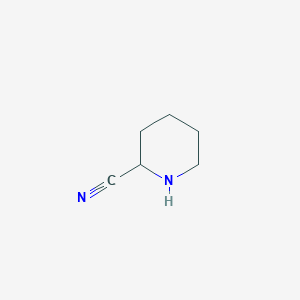
![1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128539.png)

